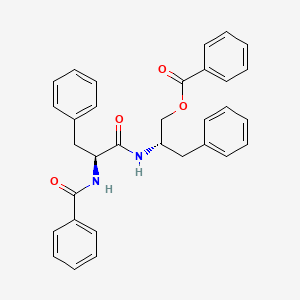
Dulcite-13C-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a sugar alcohol with a slightly sweet taste and is a metabolic breakdown product of galactose . The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dulcite-13C-3 is synthesized by incorporating carbon-13 into the molecular structure of dulcite. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that produce dulcite. The specific reaction conditions and catalysts used can vary, but the goal is to ensure the incorporation of the carbon-13 isotope into the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to maximize yield and purity while minimizing costs. The production is carried out under controlled conditions to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dulcite-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and properties in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce corresponding aldehydes or ketones, while reduction can yield various alcohols .
Scientific Research Applications
Dulcite-13C-3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dulcite-13C-3 involves its incorporation into metabolic pathways as a labeled sugar alcohol. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate and interactions of dulcite in various organisms .
Comparison with Similar Compounds
Sorbitol: Another sugar alcohol used in similar applications but differs in its metabolic pathways and properties.
Mannitol: A sugar alcohol with different chemical properties and uses in medical and industrial applications.
Uniqueness of Dulcite-13C-3: this compound is unique due to its carbon-13 labeling, which makes it an invaluable tool in research. The stable isotope labeling allows for precise tracking and quantification of metabolic processes, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m1/s1 |
InChI Key |
FBPFZTCFMRRESA-UAYJIPSHSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)



![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)






